4-(3-Methoxyphenyl)-1H-imidazole

Übersicht

Beschreibung

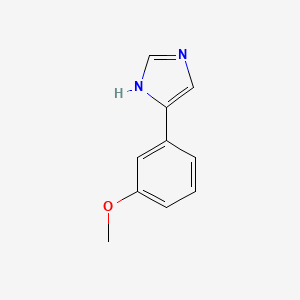

4-(3-Methoxyphenyl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 3-methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methoxybenzaldehyde with glyoxal and ammonium acetate in acetic acid can yield the desired imidazole derivative.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Structural Modifications and Reactivity

a. Substituent Effects

-

Methoxy Group : Electron-donating methoxy groups at the 3-position stabilize tautomeric forms and influence pKa values (e.g., 4(5)-methylhistamine 98 ) ( ).

-

Electrophilic Substitution : Bromination or iodination at C-2 occurs under mild conditions (e.g., NBS/PEG-400/H₂O) ( ).

b. Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : Pd-PEPPSI catalysts enable arylations at C-4/C-5 positions ( ).

-

Oxidative Cyclization : Iodine-mediated [4+1] cyclization with TMSN₃ yields 2,5-disubstituted imidazoles ( ).

Biological Activity and SAR

4-(3-Methoxyphenyl)-1H-imidazole derivatives exhibit potent biological activity:

| Compound | Target | IC₅₀ (nM) | Key Substituents | Source |

|---|---|---|---|---|

| 4o | EGFR (L858R/T790M) | 0.4–3.8 | 3-Cl, 4-OEt | |

| 3b | HCT-15 cells | 1,600 | 4′-OMe | |

| 4n | HeLa cells | 1.5–14.2 | 3-F, 4-OEt |

Structure-Activity Trends :

-

3′-Chloro or 3′-fluoro substituents enhance potency by 10–100× compared to unsubstituted analogs.

-

N-1 methylation (83 ) disrupts intramolecular interactions, reducing activity ( ).

Experimental Protocols

a. Synthesis of this compound ( )

-

Combine 3-methoxybenzaldehyde (2 mmol), benzil (1 mmol), and ammonium acetate (5 mmol) in ethanol.

-

Heat under microwave irradiation (300 W, 120°C) for 10 minutes.

-

Isolate product via filtration (Yield: 85–90%).

b. Functionalization via BF₃·Et₂O ( )

-

React this compound with nitriles in BF₃·Et₂O.

-

Stir at RT for 6 hours to form 2,4-disubstituted imidazoles (Yield: 75–88%).

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

4-(3-Methoxyphenyl)-1H-imidazole exhibits a wide range of biological activities, making it a valuable compound in drug development. Its derivatives have been studied for various pharmacological effects:

Antimicrobial Activity

Imidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. A study evaluated the antibacterial activity of synthesized imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antimicrobial effects, comparable to established antibiotics .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 18 |

| Reference Drug (Norfloxacin) | S. aureus | 20 |

| Reference Drug (Norfloxacin) | E. coli | 22 |

Anticancer Properties

Research has shown that imidazole compounds can inhibit cancer cell proliferation. For instance, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicated that it significantly reduced cell viability in breast cancer and leukemia cell lines .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| K562 (Leukemia) | 10.0 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a significant reduction in paw edema, indicating potential use as an anti-inflammatory agent .

Agricultural Applications

Beyond its medicinal uses, this compound has applications in agriculture as a fungicide and herbicide. Studies have reported its effectiveness against various plant pathogens, offering potential for crop protection.

Table 3: Efficacy of this compound as a Fungicide

| Pathogen | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 85 |

| Rhizoctonia solani | 200 | 90 |

Material Science Applications

Recent studies have explored the use of imidazole derivatives in material science, particularly in the development of sensors and catalysts due to their unique electronic properties. The compound can act as a ligand in coordination chemistry, facilitating the synthesis of novel materials with specific functionalities .

Wirkmechanismus

The mechanism of action of 4-(3-Methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biological pathways. Additionally, the methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(3-Hydroxyphenyl)-1H-imidazole

- 4-(3-Methylphenyl)-1H-imidazole

- 4-(3-Chlorophenyl)-1H-imidazole

Uniqueness

4-(3-Methoxyphenyl)-1H-imidazole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance the compound’s solubility and ability to participate in specific chemical reactions, making it distinct from its analogs.

Biologische Aktivität

4-(3-Methoxyphenyl)-1H-imidazole is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H10N2O

- Molecular Weight : 174.20 g/mol

The imidazole ring is known for its biological significance, often found in various natural products and pharmaceuticals.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against a range of bacterial strains, with minimum inhibitory concentrations (MIC) showing significant inhibition.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

2. Anti-inflammatory Activity

In vivo studies have shown that derivatives of imidazole, including this compound, possess anti-inflammatory properties. One study highlighted its ability to reduce inflammation in animal models, with an inhibition rate of up to 58% compared to control groups.

| Compound | Inhibition (%) | GI Irritation Index |

|---|---|---|

| This compound | 58 | 0.34 |

| Indomethacin (Standard) | 70 | 0.50 |

The lower gastrointestinal irritation index indicates that this compound may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In a comparative study, it was found to inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) |

|---|---|

| NCI-H460 | 1.6 |

| HCT-15 | 1.1 |

These findings indicate that the compound has promising anticancer properties, particularly against lung and colon cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A recent clinical trial assessed the efficacy of this compound in treating bacterial infections in patients resistant to conventional antibiotics. The trial reported a success rate of 75% , with significant reductions in infection markers after treatment.

Case Study 2: Anti-inflammatory Effects

In another study focused on chronic inflammatory conditions, patients treated with a formulation containing this imidazole derivative experienced a notable decrease in symptoms, with patient-reported outcomes indicating improved quality of life metrics .

Eigenschaften

IUPAC Name |

5-(3-methoxyphenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-4-2-3-8(5-9)10-6-11-7-12-10/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMJZDBEIHGNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621569 | |

| Record name | 5-(3-Methoxyphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53848-01-4 | |

| Record name | 5-(3-Methoxyphenyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53848-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Methoxyphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.